molecular formula C10H19ClN2O5 B12779314 [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-31-4

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12779314
CAS No.: 81786-31-4
M. Wt: 282.72 g/mol
InChI Key: RKDDSXNQFOWZMQ-YNESSHQRSA-N
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Description

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group and a nitrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring structure through cyclization reactions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions.

    Nitration: The nitrate ester is formed through nitration reactions, often using nitric acid or other nitrating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrate ester to other functional groups, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The diethylamino group and nitrate ester play crucial roles in its activity, potentially affecting enzyme function, signal transduction pathways, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,3aR,6R,6aS)-6-(nitrooxy)hexahydrofuro[3,2-b]furan-3-yl acetate
  • (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate

Uniqueness

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

81786-31-4

Molecular Formula

C10H19ClN2O5

Molecular Weight

282.72 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C10H18N2O5.ClH/c1-3-11(4-2)7-5-15-10-8(17-12(13)14)6-16-9(7)10;/h7-10H,3-6H2,1-2H3;1H/t7-,8-,9+,10+;/m0./s1

InChI Key

RKDDSXNQFOWZMQ-YNESSHQRSA-N

Isomeric SMILES

CCN(CC)[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2O[N+](=O)[O-].Cl

Canonical SMILES

CCN(CC)C1COC2C1OCC2O[N+](=O)[O-].Cl

Origin of Product

United States

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